2-chloro-5-(5-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
2-chloro-5-(5-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with a unique structure that includes chlorinated benzene, furan, and imidazolidinone moieties
Preparation Methods
The synthesis of 2-chloro-5-(5-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the oxidation of 2-chlorotoluene using potassium permanganate, followed by hydrolysis and decarboxylation .
Chemical Reactions Analysis
2-chloro-5-(5-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
2-chloro-5-(5-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-(5-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-chloro-5-(5-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid include other chlorinated benzoic acids and furan derivatives. These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical reactivity and biological activity . Some examples of similar compounds are:
- 2-chlorobenzoic acid
- 5-chlorofuran-2-carboxylic acid
- 4-chlorobenzylidene derivatives
Properties
IUPAC Name |
2-chloro-5-[5-[(E)-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O5/c23-14-4-1-12(2-5-14)11-26-20(27)18(25-22(26)30)10-15-6-8-19(31-15)13-3-7-17(24)16(9-13)21(28)29/h1-10H,11H2,(H,25,30)(H,28,29)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWIGHZPMJESLL-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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